molecular formula C5H7N3O2 B15203378 4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide

4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B15203378
M. Wt: 141.13 g/mol
InChI Key: LCWAAEVHNRCWRP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine under acidic conditions to form the desired compound . Another approach involves the use of hydrazine derivatives and β-diketones, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 5-Hydroxy-1-methyl-1H-pyrazole
  • 3-Hydroxy-1-methyl-1H-pyrazole

Comparison: 4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both hydroxyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-2-4(9)3(5(6)10)8-7-2/h9H,1H3,(H2,6,10)(H,7,8)

InChI Key

LCWAAEVHNRCWRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=C1O)C(=O)N

Origin of Product

United States

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